tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Lipophilicity LogP CNS Drug Design

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 553631-05-3) is a Boc-protected 4-aryl-4-hydroxypiperidine derivative. Its structure incorporates a tertiary alcohol at the piperidine 4-position for subsequent functionalization and a Boc group enabling orthogonal deprotection during multi-step synthesis.

Molecular Formula C16H22FNO3
Molecular Weight 295.354
CAS No. 553631-05-3
Cat. No. B581955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
CAS553631-05-3
Molecular FormulaC16H22FNO3
Molecular Weight295.354
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O
InChIInChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
InChIKeyMYOXKNVRSSVPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: A Boc-Protected 4-Aryl-4-hydroxypiperidine Building Block for CNS-Targeted Synthesis


tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 553631-05-3) is a Boc-protected 4-aryl-4-hydroxypiperidine derivative . Its structure incorporates a tertiary alcohol at the piperidine 4-position for subsequent functionalization and a Boc group enabling orthogonal deprotection during multi-step synthesis [1]. The 4-fluorophenyl substituent is a privileged fragment frequently employed in CNS-oriented medicinal chemistry to modulate lipophilicity and metabolic stability [2]. This building block is primarily classified as a synthetic intermediate for constructing receptor-targeting agents and protein degrader molecules .

Why the N-Boc Protecting Group and 4-Fluorophenyl Substituent on tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate Preclude Simple In-Class Substitution


Indiscriminate substitution among 4-aryl-4-hydroxypiperidine building blocks is not scientifically viable because both the N-protecting group and the aryl substituent dictate orthogonal reactivity and physicochemical properties that cascade through the entire synthetic sequence [1]. Replacing the Boc group with a base-labile or hydrogenolytically labile protecting group changes the deprotection conditions required and may be incompatible with downstream functional groups [1]. Removal or replacement of the 4-fluorophenyl moiety alters the scaffold’s LogP and electron density, which directly impacts final compound potency, selectivity, and ADME profiles in CNS drug discovery programs [2]. The quantitative evidence below demonstrates that even structurally close analogs differ by more than one LogP unit—a deviation large enough to invalidate SAR hypotheses and confound lead optimization efforts .

Quantitative Differentiation of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate Against Closest Analogs


Lipophilicity Comparison: The Boc-Protected Analog is >1 LogP Unit More Lipophilic Than Both the Free Amine and Ethyl Carbamate Analogs

The calculated LogP of the target Boc-protected compound is 2.98, compared with 1.73 for the free secondary amine analog (CAS 3888-65-1) and 2.20 for the ethyl carbamate analog (CAS 82387-58-4) . This represents a +1.25 LogP unit increase over the free amine (+Δ 1.25) and a +0.78 LogP unit increase over the ethyl carbamate (+Δ 0.78).

Lipophilicity LogP CNS Drug Design Building Block Selection

Synthetic Yield: A Documented 75.6% Yield from N-Boc-Piperidone Provides a Reproducible Scale-Up Pathway

The target compound is synthesized via Grignard addition of 4-fluorophenylmagnesium bromide to N-tert-butyloxycarbonylpiperidin-4-one in THF, followed by aqueous ammonium chloride quench, yielding the desired product in 75.6% isolated yield after column chromatography . This yield is documented in US patent US2009/264400 and represents a robust, scalable protocol for multi-gram synthesis.

Synthetic Methodology Grignard Addition Process Chemistry Reproducibility

Downstream CB1 Antagonist Differentiation: The 4-(4-Fluorophenyl)piperidin-4-ol Scaffold Confers Peripherally Restricted Pharmacology vs. Rimonabant

The 4-(4-fluorophenyl)piperidin-4-ol core—the scaffold of the target compound—is the critical pharmacophoric element in CB1 antagonist D4, which demonstrates a brain-to-plasma ratio of 1:64 (B/P = 0.0156) and a pronounced weight reduction in diet-induced obese (DIO) mice comparable to rimonabant but with considerably lower brain exposure [1][2]. By contrast, the centrally acting rimonabant exhibits substantially higher brain penetration [1].

CB1 Antagonist Peripheral Selectivity Blood-Brain Barrier Obesity

Functional Group Orthogonality: The Boc Group Enables Selective N-Deprotection Under Mild Acidic Conditions, Preserving the Tertiary Alcohol

The Boc protecting group on the target compound is selectively cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the tertiary alcohol at the 4-position or the 4-fluorophenyl ring [1]. In contrast, the free amine analog (CAS 3888-65-1) lacks N-protection and cannot be used in sequences requiring orthogonal deprotection, while the ethyl carbamate analog (CAS 82387-58-4) requires harsher hydrolytic or hydrogenolytic conditions that may compromise acid-sensitive or reduction-sensitive functional groups elsewhere in the molecule [1][2].

Protecting Group Strategy Orthogonal Deprotection Synthetic Compatibility Building Block Stability

Validated Application Scenarios for tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate Based on Comparative Evidence


Synthesis of Peripherally Restricted CB1 Receptor Antagonists for Metabolic Disease Programs

The 4-(4-fluorophenyl)-4-hydroxypiperidine scaffold is the core pharmacophore in CB1 antagonist D4, which achieves a brain-to-plasma ratio of 1:64—a critical parameter for avoiding the CNS-mediated psychiatric adverse effects that led to rimonabant's market withdrawal . The Boc-protected building block (CAS 553631-05-3) allows selective N-functionalization after acidic deprotection, enabling SAR exploration of the piperidine nitrogen substituent that directly modulates the brain penetration profile. Programs aiming to develop next-generation peripherally selective CB1 inverse agonists for obesity, NASH, or metabolic syndrome should prioritize this building block over the free amine analog (CAS 3888-65-1) because the Boc group is essential for the orthogonal synthetic sequences required to install the pyrazole-carboxamide warhead appended to the piperidine nitrogen.

Construction of PROTAC and Targeted Protein Degrader Molecules

The compound is explicitly catalogued under the 'Protein Degrader Building Blocks' product family by multiple reputable suppliers . The tertiary alcohol at the piperidine 4-position serves as the attachment point for the linker moiety that connects the target-protein ligand to the E3 ligase ligand in PROTAC design. The Boc group ensures that the piperidine nitrogen remains protected during linker installation, which often involves conditions (e.g., Mitsunobu reactions, alkylations) that would otherwise react with a free secondary amine. The LogP of 2.98 positions this building block within the optimal lipophilicity range for degrader molecules, which must balance cell permeability with avoidance of promiscuous binding and phospholipidosis—a balance that the more hydrophilic free amine analog (LogP = 1.73) cannot achieve without additional structural modification .

Lead Optimization of CNS Receptor-Targeting Agents Requiring Fluorine-Containing Scaffolds

The 4-fluorophenyl substituent is a well-established bioisostere in CNS drug discovery, and fluorine incorporation at the para position of the pendant phenyl ring is known to enhance metabolic stability by blocking CYP450-mediated para-hydroxylation . The target compound's LogP of 2.98, combined with a topological polar surface area of 49.8 Ų and one hydrogen bond donor, positions it favorably within the CNS MPO (Multiparameter Optimization) desirable space . By contrast, the free amine (LogP = 1.73, TPSA = 32.3 Ų) may exhibit insufficient lipophilicity for adequate blood-brain barrier penetration in certain target classes, while the ethyl carbamate (LogP = 2.20) lacks the orthogonal deprotection advantage . For programs optimizing CNS-penetrant ligands where the piperidine nitrogen must be differentially functionalized late in the synthetic sequence, the Boc-protected building block is the only viable choice among structurally analogous starting materials.

Scale-Up and Process Chemistry for Preclinical Candidate Synthesis

The published synthetic protocol for this compound achieves a reproducible 75.6% isolated yield from commercially available N-Boc-piperidin-4-one via a single-step Grignard addition, with full experimental detail disclosed in patent literature . This contrasts with the free amine and ethyl carbamate analogs, for which comparable published scale-up protocols with validated yields are not readily available. For medicinal chemistry groups transitioning from hit-to-lead to lead optimization phases, the existence of a documented, scalable route with defined stoichiometry, workup conditions, and purification parameters directly reduces process development timelines and ensures lot-to-lot consistency during preclinical candidate advancement.

Quote Request

Request a Quote for tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.